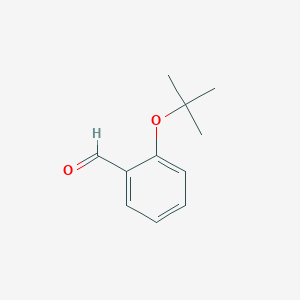

2-叔丁氧基苯甲醛

描述

2-Tert-butoxybenzaldehyde is a chemical compound that is related to various substituted benzaldehydes with tert-butyl groups. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The papers provided discuss several derivatives of tert-butyl-substituted benzaldehydes and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of tert-butyl-hydroxylated benzaldehydes is described in several studies. A short synthesis route for tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde is reported, using the HBr-DMSO system as an effective oxidant, achieving an overall yield of 45% from 2-tert-butyl-p-cresol . Another study focuses on the synthesis of organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol, starting from 3,5-di-tert-butyl-4-hydroxybenzaldehyde . Additionally, the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 3-tert-butyl-2-hydroxybenzaldehyde is described, with optimization of solvent, reaction temperature, and material ratio .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted benzaldehydes has been studied using various spectroscopic techniques and quantum chemical computations. For instance, the molecular structure, spectroscopic characteristics, and molecular docking of 3,5-di-tert-butyl-2-hydroxybenzaldehyde have been investigated, providing insights into its stability and potential bioactivity against influenza viruses . The structural characterization of 5,5'-di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde in two polymorphic forms has also been reported .

Chemical Reactions Analysis

The reactivity of tert-butyl-substituted benzaldehydes in chemical reactions is highlighted in the literature. Photocycloaddition reactions of 2,4,6-tri(tert-butyl)thiobenzaldehyde with substituted allenes have been studied, yielding high yields of thietane cycloadducts . The synthesis and reactions of the first rotational isomers of stable thiobenzaldehydes have been explored, revealing differences in reactivity and providing kinetic and thermodynamic parameters for conformational isomerizations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted benzaldehydes are closely related to their molecular structure and reactivity. The synthesis of phosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol from 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been proposed, and some properties of the obtained compounds are presented, although specific physical properties are not detailed in the abstracts provided . The quantum chemical insight into 3,5-di-tert-butyl-2-hydroxybenzaldehyde includes analysis of molecular electronic parameters such as frontier molecular orbitals and electrostatic potential, which are important for understanding its chemical behavior .

科学研究应用

催化应用

从Schiff碱衍生的铁(III)和钴(III)配合物,涉及对羟基苯甲酰肼与与2-叔丁氧基苯甲醛相关的衍生物的缩合,作为催化剂参与醇的微波辅助氧化。这些配合物促进了酮的选择性合成,产率高且周转数(TON)高,突显了2-叔丁氧基苯甲醛衍生物在催化氧化过程中的潜力(Sutradhar et al., 2016)。

药物合成

包括合成抗关节炎药物候选药物的一个主要代谢产物的过程在内的叔丁基羟基化衍生物的短合成过程,利用2-叔丁氧基苯甲醛衍生物作为关键中间体。这展示了它在简化制药合成过程中的作用(Inagaki et al., 2003)。

材料科学和环境应用

关于合成酚类抗氧化剂(SPAs),包括从或与2-叔丁氧基苯甲醛相关的化合物,突显了它们在环境中的广泛使用和存在。SPAs,包括BHT(叔丁基羟基甲苯)及其代谢物,在室内灰尘中被发现,表明除了饮食来源外,人们普遍暴露于这些化合物中。该研究为人类暴露于这些化合物提供了关键见解,进一步强调了2-叔丁氧基苯甲醛衍生物的环境存在和潜在影响(Wang et al., 2016)。

先进材料和纳米技术

从包括2-叔丁氧基苯甲醛在内的配体衍生的钼Schiff碱配合物在二氧化硅包覆的磁铁矿纳米颗粒表面的杂化,展示了这种化合物在创造环保和可回收纳米催化剂方面的创新用途。这些催化剂展示了对烯烃的高效和选择性氧化,证明了该化合物在绿色化学和纳米技术中的适用性(Rayati & Abdolalian, 2013)。

属性

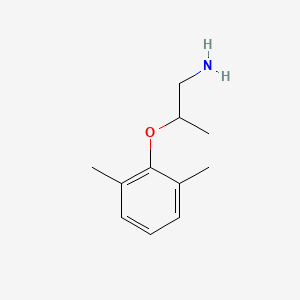

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGSWLQWNWNACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566039 | |

| Record name | 2-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butoxybenzaldehyde | |

CAS RN |

35129-22-7 | |

| Record name | 2-tert-Butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)